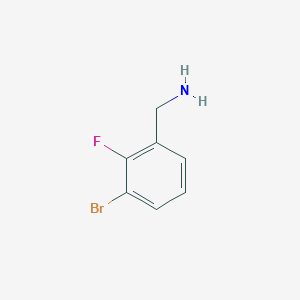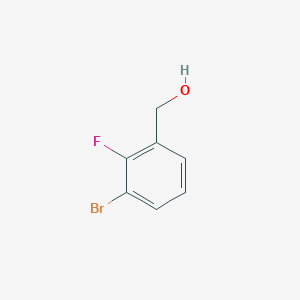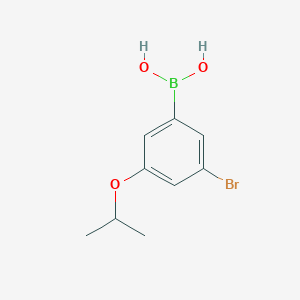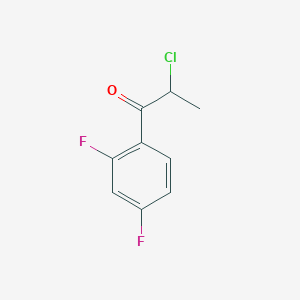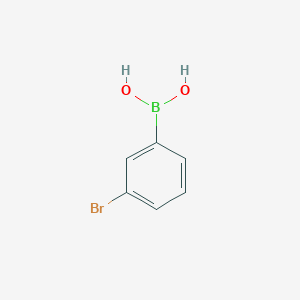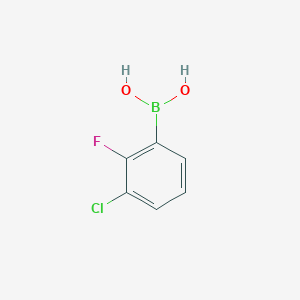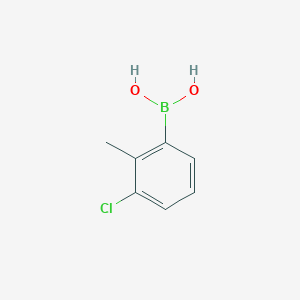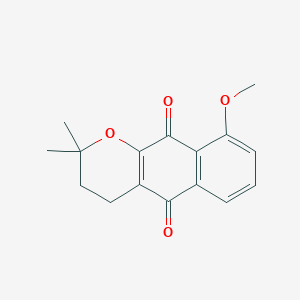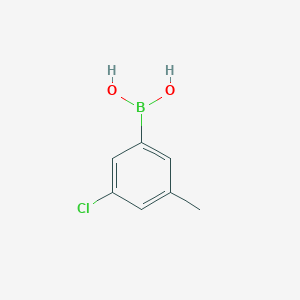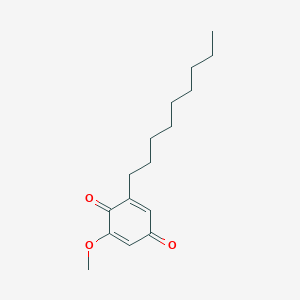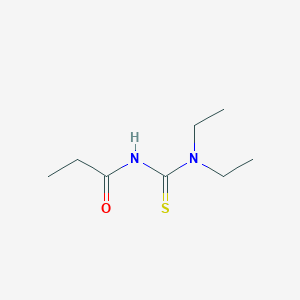
N-(diethylcarbamothioyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diethylcarbamothioyl)propanamide, also known as DEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEPA is a thioamide derivative that has a wide range of biochemical and physiological effects.
Mécanisme D'action
N-(diethylcarbamothioyl)propanamide exerts its effects through various mechanisms, including the inhibition of enzymes and the modulation of signaling pathways. Inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase has been shown to contribute to the insecticidal and antifungal properties of N-(diethylcarbamothioyl)propanamide. N-(diethylcarbamothioyl)propanamide has also been shown to modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
N-(diethylcarbamothioyl)propanamide has been shown to have various biochemical and physiological effects, including antifungal, insecticidal, anti-inflammatory, and anticancer properties. In addition, N-(diethylcarbamothioyl)propanamide has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(diethylcarbamothioyl)propanamide is its versatility, as it can be used in various fields of study. Additionally, N-(diethylcarbamothioyl)propanamide has a relatively low toxicity, making it a safer alternative to other chemicals. However, one of the limitations of N-(diethylcarbamothioyl)propanamide is its instability, which can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for research on N-(diethylcarbamothioyl)propanamide, including the development of new pesticides, the investigation of its potential therapeutic applications, and the synthesis of new metal complexes. In addition, further studies are needed to determine the optimal conditions for the synthesis and handling of N-(diethylcarbamothioyl)propanamide in various experiments.
Méthodes De Synthèse
N-(diethylcarbamothioyl)propanamide can be synthesized using various methods, including the reaction of diethylamine and carbon disulfide in the presence of an acid catalyst. The reaction of the resulting product with 3-chloropropionyl chloride yields N-(diethylcarbamothioyl)propanamide. Another method involves the reaction of diethylamine with 3-chloropropionyl chloride in the presence of sodium hydride, followed by the reaction with carbon disulfide.
Applications De Recherche Scientifique
N-(diethylcarbamothioyl)propanamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N-(diethylcarbamothioyl)propanamide has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In medicine, N-(diethylcarbamothioyl)propanamide has been investigated for its potential therapeutic applications, including its ability to inhibit tumor growth and its anti-inflammatory properties. In material science, N-(diethylcarbamothioyl)propanamide has been used as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
132650-47-6 |
|---|---|
Nom du produit |
N-(diethylcarbamothioyl)propanamide |
Formule moléculaire |
C8H16N2OS |
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
N-(diethylcarbamothioyl)propanamide |
InChI |
InChI=1S/C8H16N2OS/c1-4-7(11)9-8(12)10(5-2)6-3/h4-6H2,1-3H3,(H,9,11,12) |
Clé InChI |
QAFGFHXLTHFGSW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)N(CC)CC |
SMILES canonique |
CCC(=O)NC(=S)N(CC)CC |
Synonymes |
Propanamide, N-[(diethylamino)thioxomethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



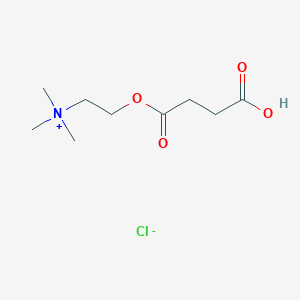
![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)
